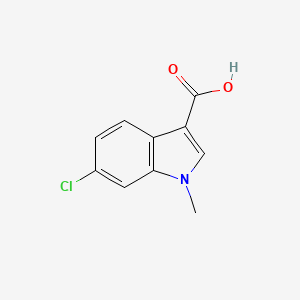

6-Chloro-1-methyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVCXQBKCZPXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701250332 | |

| Record name | 6-Chloro-1-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257122-37-4 | |

| Record name | 6-Chloro-1-methyl-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257122-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include a chlorinated phenylhydrazine and a suitable methyl ketone. The reaction is carried out under reflux with acetic acid and hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may involve the use of more efficient catalysts and solvents to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Chloro-1-methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets depend on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight | Melting Point (°C) | logP | Solubility (mg/mL in Water) |

|---|---|---|---|---|

| 6-Chloro-1-methyl-1H-indole-3-carboxylic acid | 209.6 | 199–201 | 1.8 | 0.12 |

| 6-Bromo-1H-indole-3-carboxylic acid | 240.06 | 210–212 | 2.1 | 0.08 |

| Methyl 6-chloro-1H-indole-3-carboxylate | 209.6 | 85–87 | 2.3 | 0.05 |

| 6-Chloroindole-2-carboxylic acid | 195.6 | 185–187 | 1.5 | 0.09 |

Biological Activity

6-Chloro-1-methyl-1H-indole-3-carboxylic acid is an indole derivative recognized for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. This compound, specifically, has gained attention for its potential applications in cancer therapy, antimicrobial activities, and as a biochemical probe in various biological studies.

The molecular formula of this compound is C10H8ClNO2. Its structure includes a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. It may also act as a modulator of cellular signaling pathways, influencing processes such as apoptosis and immune response.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human melanoma (MDA-MB-435) and glioblastoma (SF-295) cells, with half-maximal inhibitory concentration (IC50) values indicating potent activity. This suggests its potential as a lead compound in the development of novel anticancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against a range of bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell function or inhibition of essential enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Cell Line/Organism | Activity | IC50 Value |

|---|---|---|---|

| Vieira-Júnior et al., 2011 | MDA-MB-435 (human melanoma) | Cytotoxicity | 0.36 µM |

| Teles et al., 2005 | HeLa (cervix carcinoma) | Cytotoxicity | 3.2 µg/mL |

| Dos Santos et al., 2013 | Leishmania chagasi | Leishmanicidal activity | <0.88 nM |

These findings illustrate the compound's potential across multiple therapeutic areas.

Comparison with Similar Compounds

When compared to other indole derivatives, such as 6-Chloro-2-methyl-1H-indole and 1H-Indole-3-carboxylic acid, the presence of both the chlorine atom and carboxylic acid group enhances the reactivity and biological activity of this compound. This unique combination allows for more effective interactions with biological targets.

Q & A

Q. How can researchers optimize the synthesis of 6-chloro-1-methyl-1H-indole-3-carboxylic acid from its ester precursors?

- Methodological Answer : The compound can be synthesized via hydrolysis of ethyl 6-chloro-1H-indole-3-carboxylate under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions . Reaction monitoring using TLC or HPLC is recommended to track ester-to-acid conversion. For purity, recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is advised. Key intermediates like 6-chloro-1-methylindole can be functionalized via Friedel-Crafts acylation or carboxylation using chloroformate agents .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and methyl groups at positions 6 and 1, respectively). Solubility in deuterated DMSO or CDCl₃ is typical .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₀H₈ClNO₂; theoretical MW: 209.63 g/mol) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for derivatives co-crystallized with target proteins .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C (short-term) vs. -20°C (long-term).

- pH : Buffer solutions (pH 2–9) to evaluate hydrolytic degradation.

- Light : UV-Vis exposure to test photostability.

Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Advanced Research Questions

Q. What strategies are employed to study UGT1A1-mediated glucuronidation of 6-chloro-indole derivatives?

- Methodological Answer :

- Recombinant Enzymes : Incubate the compound with human recombinant UGT1A1 (hrUGT1A1) in presence of UDP-glucuronic acid. Use LC-MS/MS to quantify acyl glucuronide metabolites (e.g., M1 in PF-06409577) .

- Inhibition Studies : Co-incubate with β-estradiol (UGT1A1 probe substrate) to assess competitive inhibition. Calculate kinetic parameters (KM, Vmax) using Michaelis-Menten models .

- Tissue Microsomes : Compare metabolic rates in liver, kidney, and intestinal microsomes to predict in vivo clearance pathways .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like AMPK β1-subunit (PDB ID: 4CFF). Focus on indole-3-carboxylate binding to hydrophobic pockets .

- QSAR Models : Train regression models on indole derivatives’ logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability or IC₅₀ values .

Q. What experimental approaches validate the role of this compound as a kinase inhibitor?

- Methodological Answer :

- In Vitro Kinase Assays : Use ADP-Glo™ Kinase Assay to measure inhibition of AMPK, PDGFR, or other targets. Test at 1–100 μM concentrations with staurosporine as a positive control .

- Cell-Based Assays : Treat cancer cell lines (e.g., HeLa, HepG2) and quantify proliferation via MTT/WST-1 assays. Pair with siRNA knockdown of target kinases to confirm mechanism .

Q. How do researchers address discrepancies in reported biological activities of indole-3-carboxylic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) and ChEMBL entries to identify outliers.

- Dose-Response Curves : Re-test compounds under standardized conditions (e.g., 10-point dilution series, n=3 replicates) to minimize batch variability .

- Counter-Screening : Evaluate off-target effects using panels like Eurofins’ SafetyScreen44 to rule out promiscuous inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.